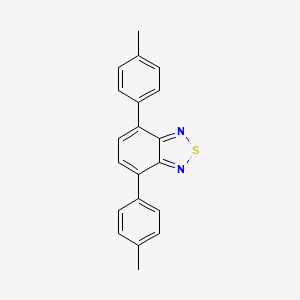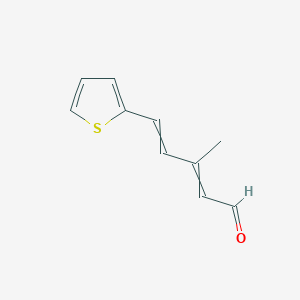
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of a thiophene ring attached to a penta-2,4-dienal chain, which includes a methyl group at the third position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal typically involves the condensation of thiophene derivatives with aldehydes. One common method is the Knoevenagel condensation, where thiophene-2-carbaldehyde reacts with 3-methyl-2-butenal in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid, 3-methyl-5-(thiophen-2-yl)pentan-2-one.
Reduction: 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienol.
Substitution: Halogenated thiophene derivatives, nitrothiophene derivatives.
Scientific Research Applications
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal involves its interaction with various molecular targets and pathways. In biological systems, it may act by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carbaldehyde
- 3-Methylthiophene
- 5-Methylthiophene-2-carbaldehyde
Uniqueness
3-Methyl-5-(thiophen-2-yl)penta-2,4-dienal is unique due to its specific structure, which combines a thiophene ring with a penta-2,4-dienal chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
171015-51-3 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
3-methyl-5-thiophen-2-ylpenta-2,4-dienal |
InChI |
InChI=1S/C10H10OS/c1-9(6-7-11)4-5-10-3-2-8-12-10/h2-8H,1H3 |
InChI Key |
RXINRHPBSKIGFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12549214.png)

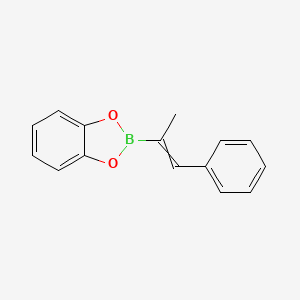

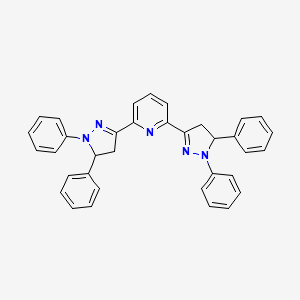
![1,1'-{[5-(Trifluoromethyl)-1,3-phenylene]bis(oxy)}bis[3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B12549251.png)
![3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one](/img/structure/B12549257.png)
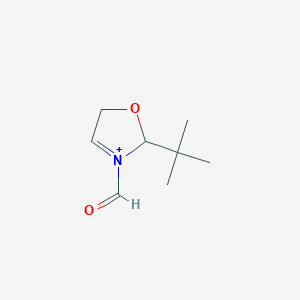
![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
![N-[(1H-Benzimidazol-2-yl)sulfanyl]-2-methylpropan-2-amine](/img/structure/B12549268.png)
